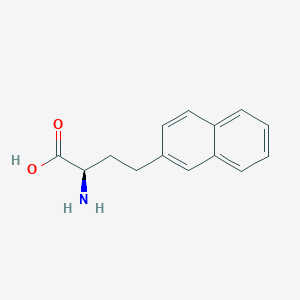

(R)-a-Amino-2-naphthalenebutanoic acid

Description

Contextualization within the Landscape of Non-Canonical Amino Acid Chemistry

The field of chemical biology has been significantly advanced by the exploration of non-canonical amino acids (ncAAs), which are amino acids not found among the 20 proteinogenic amino acids that are genetically encoded. nih.govresearchgate.net These unique building blocks offer a means to expand the chemical diversity of peptides and proteins far beyond what is accessible through nature's toolkit. researchgate.netnih.gov The incorporation of ncAAs can bestow novel or enhanced properties upon these biomolecules, such as increased proteolytic stability, modified folding patterns, and new functionalities for therapeutic or diagnostic purposes. nih.gov

(R)-α-Amino-2-naphthalenebutanoic acid is a prime example of a non-canonical amino acid. Its structure deviates from the standard amino acids due to the presence of a naphthalene (B1677914) group attached to the side chain. This modification introduces a large, hydrophobic, and aromatic functional group, which can significantly influence the properties of peptides or other molecules into which it is incorporated. The synthesis of such ncAAs is a key focus in medicinal chemistry, as they serve as scaffolds for the development of new bioactive compounds. researchgate.net

The use of ncAAs like (R)-α-Amino-2-naphthalenebutanoic acid allows researchers to probe and modulate the structure and function of biological systems with a high degree of precision. ijpsjournal.com By site-specifically introducing these synthetic amino acids, scientists can create peptides with enhanced therapeutic potential or proteins with novel catalytic activities. ijpsjournal.com

Significance of Naphthalene-Containing Amino Acids in the Design of Novel Molecular Architectures

The naphthalene moiety is a versatile platform in medicinal chemistry, known for its presence in a wide array of bioactive compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov When incorporated into an amino acid structure, the naphthalene group can impart several desirable characteristics. Its large, planar, and aromatic nature can promote π-π stacking interactions, which are crucial for molecular self-assembly and the formation of well-ordered nanostructures like hydrogels. bldpharm.com For instance, the related naphthalene-containing amino acid, 3-(2-naphthyl)-alanine (Nal), has been shown to facilitate the gelation of conjugates, highlighting the role of the naphthalene group in driving the formation of supramolecular structures. nih.govbldpharm.com

The hydrophobicity of the naphthalene group can also enhance the binding affinity of peptides to their targets and improve their metabolic stability. rsc.org In the context of (R)-α-Amino-2-naphthalenebutanoic acid, the extended butyl linker between the α-carbon and the naphthalene ring provides additional conformational flexibility, which can be exploited in the design of peptidomimetics and other complex organic molecules. The presence of the naphthalene scaffold suggests potential applications in the development of novel therapeutic agents. ekb.eg Research on other naphthalene-containing compounds has demonstrated their utility as inhibitors of enzymes and as components of fluorescent probes for bioimaging. researchgate.net

Overview of Stereochemical Importance and Chiral Amino Acid Derivatives in Contemporary Research

Stereochemistry is a fundamental aspect of molecular biology, as the three-dimensional arrangement of atoms in a molecule dictates its biological activity. Amino acids, with the exception of glycine (B1666218), are chiral molecules, existing as L- and D-enantiomers. Biological systems are highly stereospecific, with proteins in most organisms being exclusively composed of L-amino acids. sigmaaldrich.com The use of non-canonical amino acids with a specific stereochemistry, such as the (R)-configuration of (R)-α-Amino-2-naphthalenebutanoic acid, is therefore of paramount importance.

The (R)-configuration at the α-carbon is analogous to the D-amino acids. The incorporation of D-amino acids into peptides can render them resistant to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds involving L-amino acids. nih.gov This increased stability is a highly desirable trait for peptide-based drugs. Furthermore, the specific stereochemistry of an amino acid can profoundly influence the secondary structure of a peptide, directing it to adopt specific conformations such as helices or sheets. nih.gov

The synthesis of enantiomerically pure amino acids is a significant challenge and a major focus of organic chemistry. researchgate.net The ability to produce compounds like (R)-α-Amino-2-naphthalenebutanoic acid with high stereochemical purity is crucial for their application in fields such as drug discovery and materials science, where the biological activity and physical properties are highly dependent on the molecule's chirality. researchgate.net

Compound Data

Below are tables summarizing the available chemical information for (R)-α-Amino-2-naphthalenebutanoic acid and related concepts.

Table 1: Chemical Properties of (R)-α-Amino-2-naphthalenebutanoic acid

| Property | Value | Source |

| CAS Number | 1256629-14-7 | arctomsci.comnextpeptide.com |

| Molecular Formula | C₁₄H₁₅NO₂ | nextpeptide.com |

| Molecular Weight | 229.27 g/mol | nextpeptide.com |

| Synonyms | (R)-alpha-Amino-2-naphthalenebutanoic acid | arctomsci.comnextpeptide.com |

Table 2: Key Concepts in the Context of (R)-α-Amino-2-naphthalenebutanoic acid

| Concept | Significance | Related Findings |

| Non-Canonical Amino Acid | Expands chemical diversity of peptides and proteins, enabling novel functions and improved properties. nih.govresearchgate.netnih.gov | Incorporation can enhance proteolytic stability and introduce new functionalities. nih.gov |

| Naphthalene Moiety | Provides hydrophobicity, aromaticity, and potential for π-π stacking, influencing molecular assembly and bioactivity. nih.govbldpharm.com | Naphthalene-containing amino acids can induce hydrogelation and are found in various bioactive molecules. bldpharm.comekb.eg |

| (R)-Stereochemistry | Confers resistance to enzymatic degradation and influences peptide conformation. sigmaaldrich.comnih.gov | D-amino acids (R-configuration) are used to increase the stability of peptide-based therapeutics. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-4-naphthalen-2-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c15-13(14(16)17)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-5,7,9,13H,6,8,15H2,(H,16,17)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEUTYGDMYCFQF-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)CC[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Stereocontrol for R a Amino 2 Naphthalenebutanoic Acid and Its Analogs

Asymmetric Synthesis Approaches to Enantiopure (R)-a-Amino-2-naphthalenebutanoic acid

The direct synthesis of a single enantiomer, such as (R)-α-Amino-2-naphthalenebutanoic acid, is the most elegant and efficient approach, avoiding the loss of 50% of the material inherent in resolving a racemic mixture. wikipedia.org This is achieved through asymmetric synthesis, where a chiral influence guides the reaction to preferentially form one enantiomer over the other.

Chiral Catalyst-Mediated Enantioselective Pathways and Ligand Design

Catalytic asymmetric synthesis represents a powerful strategy for preparing enantiomerically pure α-amino acids. nih.gov This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. The catalyst, often a transition metal complex bearing a chiral ligand, creates a chiral environment that forces the reaction to proceed enantioselectively. For the synthesis of α-amino acid derivatives, methods like the asymmetric phase-transfer alkylation of N-(arylmethylene)glycine ethyl esters can be employed, using chiral catalysts such as modified Maruoka catalysts to introduce chirality with high enantiomeric excess (ee). mdpi.com

The design of the chiral ligand is paramount to the success of the catalytic system. The ligand's structure dictates the three-dimensional space around the metal's active site, influencing how the substrate binds and reacts. For instance, in reactions catalyzed by chiral Lewis acids, the ligand can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of a reactant in a stereocontrolled manner, facilitating a smooth and predictable cycloaddition. youtube.com The development of novel bifunctional organocatalysts, which may combine functionalities like thiourea (B124793) and an amino group, can activate different parts of the reacting molecules simultaneously to achieve high yields and enantioselectivity in the synthesis of chiral amino acid precursors. mdpi.com

Table 1: Overview of Chiral Catalyst Systems for Asymmetric Amino Acid Synthesis

| Catalyst Type | Chiral Component | Typical Reaction | Key Features |

|---|---|---|---|

| Transition Metal Catalysts | Chiral Ligands (e.g., BINAP, Salen) | Asymmetric Hydrogenation, Alkylation | High turnover numbers; broad substrate scope; requires removal of metal traces. |

| Organocatalysts | Chiral Amines (e.g., Proline), Imidazolidinones, Thioureas | Asymmetric Aldol, Mannich, Michael Additions | Metal-free, avoiding toxicity concerns; often milder reaction conditions. mdpi.comyoutube.com |

| Chiral Phase-Transfer Catalysts | Chiral Quaternary Ammonium (B1175870) Salts (e.g., Maruoka catalyst) | Asymmetric Alkylation of Glycine (B1666218) Imines | Effective for C-C bond formation under basic conditions; high ee values are achievable. mdpi.com |

| Chiral Lewis Acids | Boron or other elements in a chiral scaffold | Diels-Alder reactions, Carbonyl additions | Lowers LUMO energy of dienophiles or carbonyls to control stereoselectivity. youtube.com |

Biocatalytic Synthesis Utilizing Engineered Enzymes for Enhanced Enantioselectivity

Biocatalysis has emerged as a powerful and "green" technology for producing enantiopure compounds under mild conditions. mdpi.comillinois.edu For the synthesis of chiral amines and amino acids, transaminases (TAs), particularly ω-transaminases, are highly valuable enzymes. mdpi.comnih.gov These enzymes can catalyze the asymmetric synthesis of a chiral amine from a prochiral ketone with excellent enantioselectivity. illinois.edudiva-portal.org The development of both (S)- and (R)-selective ω-transaminases allows for the production of either enantiomer of a target amine with high optical purity. illinois.edu

The natural substrate scope of enzymes can be limited. However, protein engineering techniques, such as directed evolution and site-directed mutagenesis, have enabled the creation of tailor-made enzymes with enhanced activity, stability, and selectivity towards non-canonical substrates. nih.govcaltech.edursc.org By modifying amino acid residues in the enzyme's active site, researchers can improve the accommodation of bulky substrates, like the precursor to (R)-α-Amino-2-naphthalenebutanoic acid, and enhance enantioselectivity. frontiersin.org For instance, engineering the β-subunit of tryptophan synthase has yielded catalysts for producing various β-substituted amino acids. nih.gov This approach not only provides access to valuable non-canonical amino acids but also aligns with the principles of sustainable chemistry. mdpi.comnih.gov

Table 3: Enzymes for Asymmetric Synthesis of Chiral Amino Acids

| Enzyme Class | Reaction Type | Key Features | Engineering Potential |

|---|---|---|---|

| Transaminases (TAs) | Asymmetric amination of prochiral ketones | High enantioselectivity; uses amino donors like alanine (B10760859) or isopropylamine. illinois.edunih.gov | Engineered (R)- and (S)-selective variants are available; substrate scope can be broadened for non-canonical ketones. illinois.edufrontiersin.org |

| Ammonia (B1221849) Lyases | Asymmetric addition of ammonia to C=C bonds | Atom-economical; uses inexpensive prochiral substrates like cinnamic acid derivatives. nih.gov | Can be engineered to favor the synthesis of D-arylanine analogues. caltech.edu |

| Amino Acid Dehydrogenases (AADHs) | Reductive amination of α-keto acids | High enantioselectivity; cofactor-dependent (NADH/NADPH); can be paired with cofactor recycling systems. rsc.org | Can be used for H2-driven biocatalytic platforms for efficient isotopic labeling. rsc.org |

| Tryptophan Synthase (TrpS) | C-C bond formation with an amino acid backbone | Modular synthesis by coupling various nucleophiles to an amino-acrylate intermediate. nih.govnih.gov | The β-subunit (TrpB) can be engineered as a standalone catalyst for diverse non-canonical amino acids. nih.gov |

Racemic Resolution Strategies for Naphthalenebutanoic Acid Derivatives

When direct asymmetric synthesis is not feasible, the separation of a racemic mixture into its constituent enantiomers, known as resolution, is employed. wikipedia.org

Diastereomeric Salt Formation with Chiral Resolving Agents and Subsequent Separation

This classical resolution technique is one of the most common methods used on an industrial scale. rsc.org The process involves reacting the racemic mixture, in this case, a naphthalenebutanoic acid derivative, with an enantiomerically pure chiral resolving agent. wikipedia.org Since the amino acid is amphoteric, it can be resolved by reacting its carboxylic acid function with a chiral base, or its amino function with a chiral acid. libretexts.orglibretexts.org

This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, most importantly, different solubilities in a given solvent. wikipedia.org This solubility difference allows for the separation of the less soluble diastereomeric salt by fractional crystallization. oup.com After separation, the salt is treated with an acid or base to break the ionic bond, thereby liberating the desired pure enantiomer and recovering the resolving agent. wikipedia.orglibretexts.org The choice of resolving agent and solvent is critical and often requires empirical screening to find optimal conditions. wikipedia.org

Table 4: Common Chiral Resolving Agents

| Resolving Agent | Type | Resolves | Example of Use |

|---|---|---|---|

| Tartaric Acid | Chiral Acid | Racemic Bases/Amines | Resolution of racemic amines; used to resolve pregabalin. rsc.orglibretexts.org |

| (S)-Mandelic Acid | Chiral Acid | Racemic Bases/Amines | Used for the resolution of racemic alcohols after derivatization. wikipedia.orglibretexts.org |

| Camphorsulfonic Acid | Chiral Acid | Racemic Amines | A common resolving agent for a wide range of chiral amines. wikipedia.orglibretexts.org |

| Brucine / Strychnine | Chiral Base (Alkaloid) | Racemic Acids | Historically important and effective for resolving N-protected amino acids. iucr.orglibretexts.org |

| 1-Phenylethylamine | Chiral Base | Racemic Acids | A widely used synthetic chiral amine for resolving carboxylic acids. wikipedia.orglibretexts.org |

Chiral Chromatographic Techniques (e.g., HPLC, GC, SFC) for Enantioseparation

Chromatographic methods offer powerful analytical and preparative tools for separating enantiomers. These techniques rely on the differential interaction of the enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP). csfarmacie.czchiralpedia.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used chromatographic method for enantioseparation. csfarmacie.cz The separation occurs on a column packed with a CSP. These phases are composed of a single enantiomer of a chiral selector immobilized on a solid support like silica. chiralpedia.com Various types of CSPs are available, including those based on polysaccharides (cellulose, amylose), proteins, cyclodextrins, and Pirkle-type phases, each offering different selectivity for various classes of compounds. nih.gov

Gas Chromatography (GC): For GC analysis, non-volatile compounds like amino acids must first be converted into volatile derivatives. nih.govcat-online.com This is typically a two-step process involving esterification of the carboxylic acid group and acylation of the amino group. nih.gov The resulting volatile diastereomers are then separated on a chiral capillary column, often coated with a cyclodextrin (B1172386) derivative. tandfonline.comtandfonline.com GC can be highly sensitive, allowing for the determination of enantiomeric purity down to very low levels. nih.govcat-online.com

Supercritical Fluid Chromatography (SFC): SFC is a modern separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. tandfonline.com It is increasingly seen as a preferred method for chiral separations due to its high efficiency, shorter analysis times, and reduced solvent consumption compared to HPLC. bohrium.comtandfonline.com For amino acids, SFC can be particularly advantageous. Methods using crown ether-derived CSPs have successfully separated underivatized amino acid enantiomers in minutes. bohrium.comnih.gov

Table 5: Comparison of Chiral Chromatographic Techniques for Amino Acid Separation

| Technique | Principle | Advantages | Disadvantages | Application for Naphthalenebutanoic Acid Derivatives |

|---|---|---|---|---|

| HPLC | Differential partitioning between a liquid mobile phase and a Chiral Stationary Phase (CSP). chiralpedia.com | Broad applicability; wide variety of CSPs available; well-established for analytical and preparative scale. csfarmacie.cznih.gov | Longer run times; higher consumption of organic solvents compared to SFC. | Highly suitable; selection of an appropriate polysaccharide or Pirkle-type CSP would be the primary approach. |

| GC | Differential partitioning between a gas mobile phase and a Chiral Stationary Phase (CSP). | High resolution and sensitivity; fast analysis times. nih.gov | Requires derivatization to make the analyte volatile, which adds a sample preparation step. nih.govtandfonline.com | Feasible after derivatization (e.g., to N-trifluoroacetyl-O-methyl ester) for analysis of enantiomeric purity. nih.gov |

| SFC | Differential partitioning between a supercritical fluid mobile phase and a CSP. tandfonline.com | Very fast separations; lower viscosity allows higher flow rates; reduced organic solvent use. bohrium.comnih.gov | Analysis of highly polar, underivatized compounds can be challenging without additives. tandfonline.com | Excellent for high-throughput screening and preparative separation, likely offering faster analysis than HPLC. |

Kinetic Resolution Approaches via Enzymatic or Chemical Transformations

Kinetic resolution is a pivotal strategy for obtaining enantiomerically pure compounds like (R)-α-Amino-2-naphthalenebutanoic acid from a racemic mixture. This method leverages the different reaction rates of enantiomers with a chiral catalyst or reagent. Both enzymatic and chemical approaches have proven effective for the kinetic resolution of amino acids.

Enzymatic Kinetic Resolution

Enzymes are highly efficient and stereoselective biocatalysts. For the resolution of racemic α-amino acids, hydrolases such as lipases and proteases are frequently utilized. youtube.com These enzymes can selectively act on one enantiomer of a racemic amino acid derivative, such as an ester or amide. For instance, in a process known as dynamic kinetic resolution (DKR), a racemic mixture of an amino acid amide can be converted into a single, optically pure amino acid. nih.govresearchgate.net This is achieved by using a stereoselective amino acid amidase in the presence of a racemase, which continuously interconverts the enantiomers of the starting material. nih.govresearchgate.net This allows for a theoretical yield of 100% of the desired enantiomer. youtube.com

Several factors are critical for a successful enzymatic resolution:

Enzyme Choice: The selection of the enzyme is paramount as it dictates the stereoselectivity.

Substrate Form: The amino acid is often derivatized as an ester or amide to be a suitable substrate for the enzyme.

Reaction Conditions: Parameters such as pH, temperature, and solvent must be optimized to ensure optimal enzyme activity and stability.

A powerful DKR approach for producing chiral α-amino acids involves the use of nitrile hydratase (NHase) in combination with an aminopeptidase (B13392206) and a racemase to convert racemic α-aminonitriles into optically pure α-amino acids. researchgate.net

Chemical Kinetic Resolution

Chemical kinetic resolution provides an alternative to enzymatic methods and often employs chiral catalysts or reagents to achieve stereoselective transformations. A notable example is the use of chiral O-nucleophilic acyl transfer catalysts for the kinetic resolution of protected α-amino acid derivatives. acs.orgnih.gov In one such method, α-trifluoroacetamido N-acyl oxazolidinethiones were resolved with high selectivity using a chiral, nonracemic catalyst. acs.orgnih.gov

Another innovative chemical DKR method for unprotected racemic α-amino acids utilizes Ni(II) complexes derived from Schiff bases of the amino acids. nih.govnih.gov This approach is practical for large-scale synthesis and allows for the recycling of the chiral ligand. nih.gov Chiral phosphoric acid catalysis has also been successfully applied in the kinetic resolution of N-aryl β-amino alcohols through asymmetric amination of anilines. rsc.org

Table 2.2.3: Comparison of Kinetic Resolution Methods

| Feature | Enzymatic Resolution | Chemical Resolution |

| Catalyst | Enzymes (e.g., lipases, proteases, amidases) | Chiral reagents, organocatalysts, or metal complexes |

| Stereoselectivity | Often very high (high E-values) | Can be high, dependent on catalyst/reagent design |

| Reaction Conditions | Typically mild (near physiological pH and temperature) | Can range from mild to harsh, may require inert atmospheres |

| Advantages | High selectivity, environmentally friendly, can be used in DKR processes for 100% yield. youtube.comnih.govresearchgate.net | Broader substrate scope, not limited by enzyme active sites, potential for novel reactivity. acs.orgnih.govnih.govrsc.org |

| Disadvantages | Enzyme stability can be a concern, may require substrate derivatization. | Cost and synthesis of chiral catalysts/reagents, potential for metal contamination, waste from chiral auxiliaries. |

Derivatization and Site-Specific Functionalization of the (R)-α-Amino-2-naphthalenebutanoic acid Skeleton

The structure of (R)-α-Amino-2-naphthalenebutanoic acid offers three primary sites for chemical modification: the α-amino group, the carboxylic acid, and the naphthalene (B1677914) moiety. This allows for the synthesis of a wide array of derivatives with tailored properties.

Modifications at the Alpha-Amino Group for Peptide Coupling or Functionalization

The α-amino group is a key handle for incorporating this unnatural amino acid into peptides and for other functionalizations. thieme-connect.comthieme-connect.com

Peptide Coupling: (R)-α-Amino-2-naphthalenebutanoic acid can be integrated into peptide sequences using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. nih.govnih.gov The amino group is typically protected with groups like Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) to prevent unwanted reactions during the coupling of the carboxylic acid group to the growing peptide chain. nih.govchemrxiv.org

Functionalization: Beyond peptide bonds, the amino group can be derivatized in several ways:

Acylation: Reaction with various acylating agents.

Urea Formation: Reaction with isocyanates. A notable derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, which forms highly fluorescent and stable derivatives. nih.gov

Schiff Base Formation: Reaction with aldehydes, such as 2-hydroxy-1-naphthaldehyde, can be used for derivatization. rsc.org

Derivatization for Analysis: For analytical purposes, amino acids can be derivatized with reagents like naphthalene-2,3-dicarboxaldehyde (NDA) for fluorescent detection. nih.gov It's important to consider the stability of such derivatives. nih.gov Another approach involves derivatizing multiple functional groups, such as the amino and carboxyl groups, to improve properties for analysis by liquid chromatography/tandem mass spectrometry. rsc.org A novel method even allows for the derivatization of amino acids into their corresponding α-hydroxy acids for quantification. researchgate.net

Carboxylic Acid Functionalization for Ester, Amide, or Activated Forms

The carboxylic acid group is another site for extensive modification. researchgate.netlibretexts.org

Ester and Amide Formation: Carboxylic acids can be converted to esters by reacting with alcohols or to amides by reacting with amines. libretexts.org The direct formation of amides from carboxylic acids and amines can be achieved using boron-based reagents like B(OCH2CF3)3, which is effective even for N-protected amino acids without causing racemization. acs.org There are also green chemistry approaches that utilize thioester intermediates for amide bond formation, avoiding traditional coupling reagents. nih.gov

Activated Forms: For efficient coupling, the carboxylic acid is often converted into a more reactive form. This can be achieved using various reagents and methods developed for peptide synthesis and other acylation reactions. organic-chemistry.org

Naphthalene Moiety Functionalization and Substituent Effects on Reactivity

The naphthalene ring system provides a platform for introducing additional functional groups, which can modulate the molecule's properties. The naphthalene core is generally more reactive than benzene (B151609) in electrophilic substitution reactions. reddit.comlibretexts.org

Electrophilic Aromatic Substitution: The position of substitution on the naphthalene ring is influenced by the existing side chain. The 1-position (alpha) is generally more reactive than the 2-position (beta). libretexts.orgaskfilo.com Therefore, electrophilic substitution on the 2-substituted naphthalene core of the amino acid would be directed by the activating effect of the alkyl side chain and the inherent reactivity of the naphthalene ring positions.

Substituent Effects: The introduction of substituents on the naphthalene ring can significantly alter its electronic properties and, consequently, the reactivity of the entire molecule. nih.govresearchgate.net

Electron-donating groups (EDGs) like -OH and -NH2 activate the ring towards electrophilic attack.

Electron-withdrawing groups (EWGs) such as -NO2 and -CN deactivate the ring. nih.gov

The presence of multiple trifluoromethyl (-CF3) groups, which are strongly electron-withdrawing, can dramatically increase the sensitivity of the naphthalene system to the electronic effects of other substituents. nih.gov

The functionalization of the naphthalene moiety itself can be a powerful tool. For instance, introducing a naphthalene-containing amino acid like 3-(2-naphthyl)-alanine has been shown to induce hydrogelation in conjugates of nucleobases and saccharides due to enhanced aromatic interactions. nih.gov

Table 2.3.3: Regioselectivity in Electrophilic Substitution of Naphthalene

| Position | Relative Reactivity | Stability of Intermediate |

| 1- (alpha) | More reactive | More stable (resonance stabilization across both rings) libretexts.org |

| 2- (beta) | Less reactive | Less stable (disrupts one of the benzene rings) libretexts.org |

This inherent reactivity profile guides the site-specific functionalization of the naphthalene core of (R)-α-Amino-2-naphthalenebutanoic acid.

Spectroscopic Methods for Molecular Structure Elucidation and Confirmation

Spectroscopic techniques are indispensable for mapping the molecular framework and identifying the functional groups present in (R)-α-Amino-2-naphthalenebutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Proton/Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a detailed picture of the molecular structure can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of (R)-α-Amino-2-naphthalenebutanoic acid is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene ring, the methine proton at the chiral center (α-carbon), the diastereotopic methylene (B1212753) protons of the side chain, and the exchangeable protons of the amino and carboxylic acid groups. The aromatic region would likely show a complex pattern of multiplets for the seven protons on the naphthalene ring. The α-proton would appear as a multiplet due to coupling with the adjacent methylene protons. The chemical shifts are influenced by the electron-withdrawing effects of the amino and carboxyl groups and the anisotropic effect of the naphthalene ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For (R)-α-Amino-2-naphthalenebutanoic acid, distinct signals are expected for the carboxyl carbon, the carbons of the naphthalene ring system, the α-carbon, and the carbons of the butanoic acid side chain. The chemical shift of the carboxyl carbon would appear significantly downfield. The ten carbons of the naphthalene ring would produce a series of signals in the aromatic region. The α-carbon, being attached to the nitrogen atom, would also have a characteristic chemical shift.

Expected ¹³C NMR Chemical Shift Ranges:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 170 - 185 |

| Aromatic (C-Ar) | 125 - 150 |

| Alpha-Carbon (α-C) | 50 - 65 |

| Side Chain (CH₂) | 20 - 40 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Solid-State Analysis

IR Spectroscopy: The IR spectrum of (R)-α-Amino-2-naphthalenebutanoic acid would be characterized by absorption bands corresponding to the N-H stretching of the amino group, O-H stretching of the carboxylic acid, C-H stretching of the aromatic and aliphatic portions, and the C=O stretching of the carbonyl group. The broad O-H stretch and the N-H stretches would likely appear in the region of 3400-2500 cm⁻¹. The carbonyl stretch is expected around 1700-1725 cm⁻¹. Bending vibrations for the amino group and characteristic absorptions for the naphthalene ring would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations of the naphthalene moiety are typically strong in the Raman spectrum. The C-H stretching and bending modes, as well as vibrations associated with the carboxylic acid and amino groups, would also be observable. In some cases, Raman spectroscopy can be particularly sensitive to the conformation of the molecule in the solid state. researchgate.netnih.gov

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| N-H (Amine) | Stretching | 3400 - 3200 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=O (Carbonyl) | Stretching | 1725 - 1700 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| N-H (Amine) | Bending | 1650 - 1580 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. The fragmentation pattern observed in the mass spectrum offers additional structural information. For (R)-α-Amino-2-naphthalenebutanoic acid, characteristic fragmentation would likely involve the loss of the carboxylic acid group (decarboxylation), loss of the amino group, and cleavage of the side chain. The naphthalene moiety would be expected to be a stable fragment.

Advanced Crystallographic Analysis for Definitive Absolute Configuration Determination

While spectroscopic methods provide the connectivity of a molecule, X-ray crystallography can determine the precise three-dimensional arrangement of atoms in a crystal, including the absolute stereochemistry of a chiral center.

Single Crystal X-ray Diffraction for Chiral Space Group Identification and Atom Positioning

Growing a suitable single crystal of (R)-α-Amino-2-naphthalenebutanoic acid would allow for analysis by single-crystal X-ray diffraction. This technique can unambiguously determine the (R) configuration at the α-carbon by refining the data in a chiral space group. nih.govuni-muenster.de The resulting crystal structure would reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amino and carboxylic acid groups, in the solid state.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment and Stereochemical Dynamics

Chiroptical techniques are essential for confirming the enantiomeric purity and studying the stereochemical properties of chiral molecules in solution.

Electronic Circular Dichroism (ECD) is a key chiroptical spectroscopy method. It measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution. The ECD spectrum of (R)-α-Amino-2-naphthalenebutanoic acid would be expected to show Cotton effects corresponding to the electronic transitions of the naphthalene chromophore and the carboxyl group. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the ECD spectrum for the (R)-enantiomer and compare it with the experimental data to confirm the absolute configuration. mdpi.comnih.gov The sign and intensity of the Cotton effects are highly sensitive to the spatial arrangement of the chromophores and the chiral center.

Comprehensive Structural Characterization and Stereochemical Assignment

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized to investigate the stereochemistry and conformational features of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by a chromophore that is either intrinsically chiral or located in a chiral molecular environment. For (R)-a-Amino-2-naphthalenebutanoic acid, the naphthalene (B1677914) moiety serves as the key chromophore, and its electronic transitions become CD-active due to the presence of the chiral center at the alpha-carbon.

The CD spectrum provides critical information for the unambiguous assignment of the absolute configuration of stereocenters and for the analysis of the molecule's conformational dynamics in solution. The sign and magnitude of the CD signals, known as Cotton effects, are exquisitely sensitive to the spatial arrangement of the chromophore relative to the chiral center.

Detailed Research Findings

While specific experimental CD spectral data for this compound is not extensively published in publicly accessible literature, the principles of CD spectroscopy and data from analogous aromatic amino acids allow for a detailed theoretical and comparative analysis. The CD spectrum of this compound is expected to be dominated by the electronic transitions of the naphthalene chromophore in the UV region.

The naphthalene group exhibits several π → π* electronic transitions, typically labeled as ¹Lₐ, ¹Lₑ, and ¹Bₑ according to Platt's notation, which are expected to give rise to distinct Cotton effects. The interaction between these transition dipole moments and the chiral center induces the differential absorption of circularly polarized light.

For aromatic amino acids, the sign of the Cotton effect associated with the ¹Lₐ and ¹Lₑ transitions of the aromatic side chain is often correlated with the absolute configuration of the α-carbon. In the case of this compound, the observed signs of the Cotton effects would be compared with those of related (R)-amino acids or with theoretical calculations to confirm the stereochemistry. It is a general observation for L-amino acids (S-configuration) with aromatic side chains to exhibit a positive Cotton effect for the ¹Lₑ transition and a negative one for the ¹Lₐ transition. Consequently, for the (R)-enantiomer, the opposite pattern—a negative Cotton effect for the ¹Lₑ transition and a positive one for the ¹Lₐ transition—is anticipated.

Furthermore, the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds allows the naphthalene moiety to adopt various conformations relative to the amino acid backbone. These conformational changes alter the spatial relationship between the chromophore and the chiral center, leading to changes in the observed CD spectrum. Therefore, CD spectroscopy can be employed to study the conformational preferences of this compound in different solvent environments or upon interaction with other molecules. For instance, a change in solvent polarity could shift the conformational equilibrium, which would be reflected in the molar ellipticity values and potentially the signs of the Cotton effects.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental CD spectroscopy to model the spectra for different possible conformers. By comparing the calculated spectra with the experimental data, the predominant solution-phase conformation can be elucidated.

Interactive Data Table: Expected CD Spectral Data for this compound

The following table outlines the expected electronic transitions and their corresponding approximate wavelengths and anticipated signs of the Cotton effects for this compound, based on data from analogous naphthalene-containing chiral compounds.

| Electronic Transition | Approximate Wavelength (nm) | Expected Sign of Cotton Effect | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| ¹Lₐ | ~280 | Positive | Variable |

| ¹Lₑ | ~225 | Negative | Variable |

| ¹Bₑ | ~200 | Variable | Strong |

Note: The exact wavelengths and molar ellipticity values are dependent on the solvent and the specific conformation of the molecule. The signs are predicted based on the (R)-configuration.

Theoretical and Computational Investigations of R a Amino 2 Naphthalenebutanoic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Conformational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic properties of a molecule like (R)-a-Amino-2-naphthalenebutanoic acid. researchgate.net These methods solve approximations of the Schrödinger equation to provide detailed information about the electronic structure, from which numerous other properties can be derived. acs.org For a novel amino acid, DFT is used to determine its most stable three-dimensional structures (conformers) by mapping the potential energy surface. This involves calculating the relative energies of various rotational isomers (rotamers) of the side chain and backbone dihedral angles.

Table 1: Illustrative Example of DFT-Calculated Properties for a Conformational Analysis of this compound.

| Conformer | Dihedral Angle (χ1, Cα-Cβ) | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 1 | -60° (gauche-) | 0.00 | 2.5 | -6.8 | -1.2 | 5.6 |

| 2 | 180° (anti) | 0.85 | 3.1 | -6.9 | -1.1 | 5.8 |

| 3 | +60° (gauche+) | 1.20 | 2.8 | -6.7 | -1.3 | 5.4 |

Note: This table presents hypothetical data for illustrative purposes to show typical results from DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior in Various Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govacs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational landscape and dynamic behavior of this compound in different environments, such as in aqueous solution. researchgate.netacs.org These simulations rely on force fields—sets of parameters that describe the potential energy of the system—which are increasingly available for non-canonical amino acids through resources like the Automated Topology Builder (ATB). nih.govnih.govresearchgate.net

An MD simulation can reveal how the naphthalene (B1677914) side chain influences the local and global dynamics of a peptide it is incorporated into. Key analyses include monitoring the root-mean-square deviation (RMSD) to assess structural stability, calculating the solvent-accessible surface area (SASA) to understand its exposure to the solvent, and analyzing radial distribution functions (RDFs) to characterize its interactions with water molecules or ions in the solution. acs.org These simulations are crucial for understanding how the amino acid behaves in a dynamic, solvated state, which is more representative of a biological environment than the gas-phase conditions often modeled in quantum chemistry. researchgate.net

Table 2: Illustrative Example of MD Simulation Parameters and Observables for this compound in Water.

| Parameter / Observable | Value / Description |

| Force Field | CHARMM36m / GROMOS54a7 |

| Water Model | TIP3P |

| System Size | 1 amino acid + ~2000 water molecules |

| Simulation Time | 500 ns |

| Temperature | 300 K |

| Pressure | 1 bar |

| Average RMSD (backbone) | 1.2 Å |

| Average SASA (side chain) | 150 Ų |

| First Solvation Shell (Water) | 18 molecules (from RDF g(r) peak) |

Note: This table presents hypothetical data for illustrative purposes to show typical parameters and results from an MD simulation.

Molecular Docking and Binding Energy Calculations for Putative Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). annualreviews.orgnih.govyoutube.com For this compound, docking studies would be instrumental in identifying potential protein targets and elucidating its binding mode within a receptor's active site. The process involves sampling a vast number of possible conformations and orientations of the amino acid within the binding pocket and then using a scoring function to rank them based on their predicted binding affinity. nih.gov

The large, hydrophobic naphthalene group would be expected to favor interactions with nonpolar pockets in a protein target. Docking can identify key interactions, such as hydrogen bonds involving the amino and carboxyl groups, and hydrophobic (π-π stacking) interactions involving the naphthalene ring. Following docking, more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, providing a more quantitative estimate of the binding affinity. These predictions are vital for hypothesis-driven drug design and for understanding the molecular basis of the amino acid's biological activity.

Table 3: Illustrative Example of Molecular Docking Results for this compound with a Hypothetical Protein Kinase.

| Parameter | Value / Description |

| Target Protein | Hypothetical Kinase XYZ (PDB: 0XYZ) |

| Docking Software | AutoDock Vina |

| Binding Affinity (Score) | -8.5 kcal/mol |

| Predicted Binding Energy (MM/GBSA) | -45.7 kcal/mol |

| Key H-Bond Interactions | Backbone NH with GLU-101; Backbone CO with LYS-55 |

| Key Hydrophobic Interactions | Naphthalene ring with LEU-52, VAL-60, PHE-150 (π-stacking) |

| Predicted Ki | 2.1 µM |

Note: This table presents hypothetical data for illustrative purposes to show typical results from a molecular docking study.

Structure-Activity Relationship (SAR) Modeling at the Molecular Level for Understanding Interaction Determinants

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netbenthamdirect.comnih.gov For this compound, a QSAR study would typically involve designing and synthesizing a library of analogs with modifications to the naphthalene ring (e.g., adding substituents) or the butanoic acid chain. The biological activity of these analogs would be measured experimentally, and then a mathematical model would be built to relate this activity to calculated molecular descriptors. acs.orgfrontiersin.org

These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP), among many others. plos.org The resulting QSAR model, often expressed as a linear or non-linear equation, can help identify which molecular properties are critical for activity. This provides a deep understanding of the interaction determinants at the molecular level and allows for the rational design of new, more potent compounds by predicting the activity of yet-unsynthesized molecules. The physicochemical properties needed for such models for a vast number of non-canonical amino acids are being estimated and collected in databases like AAindexNC. nih.govmdpi.com

Table 4: Illustrative Example of Molecular Descriptors for a Hypothetical SAR Study of this compound Analogs.

| Analog | Modification | LogP | Polar Surface Area (Ų) | Molecular Weight ( g/mol ) | H-Bond Donors | H-Bond Acceptors | Biological Activity (IC50, µM) |

| Parent | None | 2.8 | 63.3 | 243.29 | 2 | 2 | 10.5 |

| Analog 1 | 6-Fluoro-naphthalene | 3.0 | 63.3 | 261.28 | 2 | 2 | 8.2 |

| Analog 2 | 4-Methoxy-naphthalene | 2.9 | 72.5 | 273.32 | 2 | 3 | 15.1 |

| Analog 3 | Shortened (propanoic acid) | 2.5 | 63.3 | 229.26 | 2 | 2 | 25.0 |

Note: This table presents hypothetical data for illustrative purposes to show typical descriptors and data used in a QSAR study.

Molecular and Biochemical Interaction Studies

Ligand-Target Recognition Mechanisms (In Vitro and In Silico)

The interaction of small molecules like (R)-a-Amino-2-naphthalenebutanoic acid with biological targets is a complex process governed by the principles of molecular recognition. These interactions are driven by a combination of factors inherent to the ligand's structure and the specific environment of the protein's binding site.

The binding of a ligand to a protein occurs at a specific region known as the binding site, which can be an enzyme's active site or a receptor's pocket. wikipedia.org This site is a three-dimensional cleft or groove on the protein's surface, whose shape and chemical properties are complementary to the ligand. youtube.com For this compound, two primary structural features dictate its interaction with such sites: the amino acid backbone and the bulky naphthalene (B1677914) side chain.

The active sites of enzymes that process amino acids are highly specialized to recognize the characteristic amino and carboxyl groups. mdpi.com For instance, in tryptophan 2-monooxygenase, an enzyme that acts on an amino acid substrate, an arginine residue (Arg98) in the active site is crucial for interacting with the substrate's carboxylate group, ensuring proper positioning for catalysis. nih.gov It is plausible that the amino acid moiety of this compound would engage in similar targeted interactions within an enzyme's active site, forming temporary bonds with specific residues like serine, aspartate, histidine, or lysine (B10760008), which are commonly found in these locations. youtube.com

The naphthalene group, being a large hydrophobic structure, suggests an affinity for hydrophobic pockets within protein binding sites. Many enzymes, such as naphthalene dioxygenase, possess active sites rich in hydrophobic amino acid residues to accommodate aromatic substrates. nih.gov Similarly, drug-binding sites on proteins like human serum albumin feature hydrophobic clefts that bind aromatic molecules. nih.gov In silico and experimental studies on other naphthalene-containing compounds confirm their tendency to bind within such hydrophobic cavities. mdpi.com For example, derivatives of (R)-2-amino-3-triazolpropanoic acid have been shown to act as agonists at the glycine (B1666218) site of NMDA receptors, where their specific structure interacts with the receptor's binding pocket. nih.gov The binding of this compound would therefore likely involve the insertion of its naphthalene ring into a nonpolar pocket, while the amino acid portion anchors it to polar or charged residues at the pocket's entrance.

| Protein Target Type | Potential Interacting Residues | Likely Binding Motivation |

| Enzyme Active Site | Arginine, Lysine, Serine, Aspartate | Catalysis, Substrate Positioning youtube.comnih.gov |

| Receptor Pocket | Phenylalanine, Leucine, Isoleucine | Signal Transduction, Agonism/Antagonism nih.govnih.gov |

| Hydrophobic Cavity | Hydrophobic amino acids | Sequestration, Transport nih.govnih.govmdpi.com |

The stability of the ligand-target complex is determined by the sum of multiple non-covalent interactions. nih.govnih.gov These weak forces collectively ensure both specificity and reversibility in binding.

Hydrogen Bonding: The amino (-NH2) and carboxyl (-COOH) groups of this compound are primary sites for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the carboxyl group can act as both a donor (from the hydroxyl) and an acceptor (at the carbonyl oxygen). These groups form directional hydrogen bonds with complementary residues like serine, threonine, or the peptide backbone within the protein binding site. youtube.com

Ionic Complementarities: At physiological pH, the amino acid moiety exists as a zwitterion, with a positively charged ammonium (B1175870) group (-NH3+) and a negatively charged carboxylate group (-COO-). This allows for strong electrostatic interactions, or salt bridges, with charged amino acid residues in the binding site. The -NH3+ group can interact favorably with acidic residues like aspartate or glutamate (B1630785), while the -COO- group can form ionic bonds with basic residues such as lysine or arginine. nih.govmdpi.com

Hydrophobic Effects: The hydrophobic effect is a major driving force for the binding of nonpolar molecules in aqueous environments. plos.org The large, nonpolar naphthalene ring of the compound is strongly hydrophobic. To minimize its unfavorable contact with water, it will preferentially partition into a hydrophobic pocket of a protein, a process that is entropically favorable. nih.govnih.gov Studies on various peptides and drugs have shown that hydrophobic moieties are critical for binding affinity and biological activity. nih.govnih.gov

π-Stacking: The aromatic naphthalene ring is capable of engaging in π-π stacking interactions. This occurs when the electron-rich π-system of the naphthalene ring aligns with the π-system of an aromatic amino acid side chain, such as phenylalanine, tyrosine, or tryptophan, within the binding site. nih.govnih.gov These interactions are crucial for the stability and specificity of many protein-ligand and protein-RNA complexes. nih.govnih.gov Computational and structural studies on related molecules, such as 2-(naphthalenylamino)-nicotinic acids, have confirmed the importance of π-π stacking in determining their crystal packing and polymorphism, highlighting the energetic significance of this interaction. rsc.orguky.edu

| Interaction Type | Molecular Feature of this compound | Potential Protein Partner Residues |

| Hydrogen Bonding | Amino Group (-NH2), Carboxyl Group (-COOH) | Ser, Thr, Asn, Gln, Peptide Backbone youtube.com |

| Ionic Complementarity | Ammonium Group (-NH3+), Carboxylate Group (-COO-) | Asp, Glu, Lys, Arg nih.govmdpi.com |

| Hydrophobic Effect | Naphthalene Ring | Val, Leu, Ile, Phe, Met nih.govnih.gov |

| π-Stacking | Naphthalene Ring | Phe, Tyr, Trp, His nih.govnih.gov |

Like all free amino acids, this compound is a zwitterionic molecule, possessing both acidic (carboxyl) and basic (amino) functional groups. The ionization state of these groups is highly dependent on the pH of the surrounding environment, which in turn significantly influences its molecular recognition properties.

At physiological pH (~7.4), the compound will exist predominantly in its zwitterionic form (-NH3+ and -COO-). This dual charge allows it to form strong, specific ionic bonds with oppositely charged residues in a binding site, contributing to high-affinity recognition. nih.gov However, changes in pH can alter this ionization state. In a more acidic environment (low pH), the carboxylate group will become protonated (-COOH), neutralizing its negative charge. Conversely, in a more alkaline environment (high pH), the ammonium group will be deprotonated (-NH2), neutralizing its positive charge.

This pH-dependence can act as a molecular switch. For example, the binding of the fluorescent probe ANS to bovine serum albumin is pH-dependent; a decrease in pH enhances the binding affinity. mdpi.com Similarly, the catalytic activity of enzymes that process amino acid substrates often shows a strong pH dependence, reflecting the need for specific ionization states of both the substrate and the active site residues for optimal interaction. nih.gov Therefore, the binding affinity of this compound to its biological targets is expected to be maximal within a specific pH range where the complementary charges of the ligand and the binding site are optimized.

Supramolecular Assembly and Self-Organization Mediated by this compound Derivatives

The inherent properties of amino acids, particularly those with aromatic side chains, make them excellent building blocks for the "bottom-up" construction of ordered nanomaterials. nih.govd-nb.info By modifying the core structure of this compound, it is possible to create derivatives that undergo self-assembly into complex supramolecular structures.

Hydrogels are three-dimensional networks of cross-linked polymers that can absorb large amounts of water. nih.gov Self-assembling peptides and amino acid derivatives can form "physical" hydrogels where the network is held together by non-covalent interactions rather than covalent cross-links. nih.gov The large naphthalene group of this compound provides a strong driving force for self-assembly through hydrophobic and π-stacking interactions. nih.govd-nb.info

A powerful strategy in materials science is to design molecules that self-assemble in response to a specific biological trigger, such as an enzyme. nih.gov This can be achieved by chemically modifying a self-assembling molecule to temporarily disrupt its ability to aggregate. For example, researchers have designed Fmoc-tyrosine derivatives that remain soluble until a phosphatase enzyme removes a phosphate (B84403) group, triggering self-assembly into a hydrogel. nih.gov Similarly, cyclic peptides have been designed to be sterically hindered from self-assembly until a specific protease cleaves the ring, linearizing the peptide and initiating hydrogelation. nih.gov

Following this principle, a derivative of this compound could be synthesized with a capping group that masks its self-assembling propensity. This "progelator" would remain in a soluble state until a targeted enzyme removes the capping group, unleashing the hydrophobic and π-stacking interactions of the naphthalene moiety and driving the formation of a nanofibrous network characteristic of a hydrogel. This approach is highly valuable for applications requiring in-situ material formation.

The self-assembly of amino acid derivatives is not limited to hydrogels and can produce a wide variety of ordered nanostructures, including nanofibers, nanotubes, nanoribbons, and vesicles. nih.govnih.gov The final morphology is dictated by the balance of intermolecular forces, including hydrogen bonding, hydrophobic effects, and π-stacking. nih.gov

Aromatic amino acids are particularly adept at forming such structures. nih.gov Phenylalanine, for instance, can self-assemble into fibrous networks to form a hydrogel. nih.gov The covalent attachment of aromatic units like naphthalene diimide (NDI) to amino acids has been shown to create hybrid molecules that assemble into functional soft materials with interesting optical and electronic properties. researchgate.net The self-assembly of NDI-dipeptide conjugates in aqueous solution can be controlled to form either nanovesicles or, under specific pH conditions, a nanofibrous hydrogel. researchgate.net

Derivatives of this compound are prime candidates for designing such materials. The combination of the chiral amino acid scaffold and the large, flat naphthalene ring provides a blueprint for hierarchical self-assembly. The hydrogen bonding capacity of the amino acid backbone would direct the formation of one-dimensional chains, while the π-stacking and hydrophobic interactions of the naphthalene groups would organize these chains into higher-order structures like fibers or sheets. By systematically modifying the molecule—for instance, by attaching other functional groups—it would be possible to tune these interactions and control the resulting nanostructure, leading to the creation of novel soft materials.

| Derivative Type | Driving Forces for Assembly | Potential Nanostructure |

| N-terminally capped (e.g., Fmoc) | π-stacking, Hydrogen Bonding, Hydrophobicity | Nanofibers, Hydrogels nih.govnih.gov |

| Covalently linked to another π-system (e.g., Pyrene) | Charge-Transfer, π-stacking, H-Bonding | Nanofibers, Charge-transfer hydrogels rsc.org |

| Simple unmodified derivative | Hydrophobicity, π-stacking, Zwitterionic interactions | Nanoribbons, Nanotubes, Crystalline aggregates nih.gov |

Role in Fundamental Biological Pathways and Cellular Processes

The synthetic, non-proteinogenic amino acid, (R)-α-Amino-2-naphthalenebutanoic acid, presents a unique structure with a bulky naphthyl group. While direct studies on its metabolic fate and explicit incorporation into natural biological pathways are not extensively documented, its structural characteristics allow for informed hypotheses regarding its interactions within cellular processes. Its role can be primarily considered in the context of amino acid metabolism and as a novel building block in biosynthetic applications.

Participation in Metabolic Cycles

Direct experimental evidence detailing the specific metabolic pathway of (R)-α-Amino-2-naphthalenebutanoic acid is limited in publicly available research. However, based on the metabolism of its constituent parts—an amino acid backbone and a naphthalene moiety—a putative metabolic fate can be inferred.

The catabolism of the naphthalene ring has been studied in various microorganisms, particularly in bacteria such as Pseudomonas and Corynebacterium glutamicum. researchgate.netnih.gov These organisms are capable of degrading naphthalene through a series of enzymatic reactions, ultimately converting it into intermediates of central metabolism, such as pyruvate (B1213749) and Krebs cycle intermediates. nih.gov This suggests that, should (R)-α-Amino-2-naphthalenebutanoic acid be introduced into an organism with these capabilities, the naphthalene side chain could potentially be cleaved and enter these catabolic pathways.

Interestingly, research on Corynebacterium glutamicum has demonstrated that the utilization of naphthalene as a carbon source can influence the biosynthesis of other amino acids. nih.gov For instance, the presence of naphthalene has been shown to increase the synthesis of glutamate and aspartate. nih.gov This indicates a link between naphthalene degradation and the central amino acid metabolic network.

The amino acid portion of the molecule would likely be processed through standard amino acid catabolism pathways, primarily involving transamination or deamination to separate the amino group from the carbon skeleton. nih.gov The ultimate fate of the carbon skeleton—whether it is glucogenic (entering gluconeogenesis to form glucose) or ketogenic (being converted to ketone bodies or their precursors)—has not been specifically determined for (R)-α-Amino-2-naphthalenebutanoic acid.

Table 1: Potential Metabolic Fate of (R)-α-Amino-2-naphthalenebutanoic acid Constituents

| Molecular Constituent | Potential Metabolic Pathway | Potential End Products |

| Naphthalene Moiety | Microbial Naphthalene Degradation | Pyruvate, Krebs Cycle Intermediates |

| Amino Acid Backbone | Transamination/Deamination | α-keto acid, Ammonia (B1221849) |

This table is based on established metabolic pathways of the constituent parts of (R)-α-Amino-2-naphthalenebutanoic acid and does not represent direct experimental data for the compound itself.

As a Building Block in Non-Ribosomal Peptide Synthesis and Protein Engineering

The unique structural properties of (R)-α-Amino-2-naphthalenebutanoic acid make it a candidate for incorporation into peptides and proteins through non-ribosomal and engineered ribosomal synthesis, offering a route to novel biomolecules with potentially enhanced or new functions.

Non-Ribosomal Peptide Synthesis (NRPS):

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes found in bacteria and fungi that synthesize a wide array of peptides, many with important therapeutic properties. frontiersin.orgresearchgate.net A key feature of NRPSs is their ability to incorporate non-proteinogenic amino acids, such as (R)-α-Amino-2-naphthalenebutanoic acid, into peptide chains. researchgate.net The selection of amino acid building blocks is determined by the specificity of the adenylation (A) domain within each NRPS module. frontiersin.org

While no specific natural NRPS has been identified to utilize (R)-α-Amino-2-naphthalenebutanoic acid, the modular nature of these enzymes makes them amenable to engineering. frontiersin.org By modifying the A-domain of an existing NRPS, it is theoretically possible to direct the incorporation of this unnatural amino acid into a peptide backbone. The bulky and hydrophobic naphthalene side chain could confer unique properties to the resulting peptide, such as increased resistance to proteolysis or altered biological activity.

Protein Engineering:

The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool in protein engineering. This is typically achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA and does not cross-react with the host cell's endogenous machinery. While specific studies detailing the incorporation of (R)-α-Amino-2-naphthalenebutanoic acid are not prominent in the literature, the general methodology is well-established for a variety of other UAAs.

The introduction of (R)-α-Amino-2-naphthalenebutanoic acid into a protein could be used to:

Probe protein structure and function: The naphthalene group can serve as a fluorescent or bulky probe to study protein folding, dynamics, and interactions.

Create novel binding sites: The unique chemistry of the naphthalene side chain could be used to design proteins with new catalytic activities or binding specificities.

Enhance protein stability: The hydrophobicity of the naphthalene group might contribute to the stabilization of protein structures.

Table 2: Potential Applications in Biosynthesis

| Biosynthetic Approach | Mechanism | Potential Outcome for (R)-α-Amino-2-naphthalenebutanoic acid |

| Non-Ribosomal Peptide Synthesis | Incorporation by natural or engineered NRPS A-domains. | Creation of novel peptides with unique structural and functional properties. |

| Protein Engineering | Site-specific incorporation via orthogonal tRNA/synthetase pairs. | Development of proteins with enhanced stability, novel functions, or for use as biophysical probes. |

Applications in Chemical Synthesis and Chemical Biology

As Chiral Building Blocks in Asymmetric Synthesis and Complex Molecule Construction

Chiral amino acids are fundamental building blocks in synthetic organic chemistry, prized as versatile and often inexpensive sources of enantiomerically pure starting materials. rsc.org The defined stereochemistry of compounds like (R)-a-Amino-2-naphthalenebutanoic acid is crucial for controlling the three-dimensional architecture of target molecules, which is paramount for their biological function. The chemistry of Ni(II) complexes of amino acid Schiff bases has become a dominant method for the asymmetric synthesis of custom-designed amino acids, allowing for the creation of a wide array of non-proteinogenic amino acids under mild conditions. researchgate.netsynhet.com

The total synthesis of natural products is a cornerstone of organic chemistry, providing access to complex and biologically active molecules that are often available only in minute quantities from their natural sources. Non-proteinogenic α-amino acids are critical components of numerous biologically active molecules. nih.gov The synthesis of these complex structures frequently relies on a strategy of assembling smaller, enantiomerically pure fragments. Chiral amino acids like this compound serve as ideal precursors in this context.

The naphthalene (B1677914) group provides a rigid, hydrophobic segment that can be strategically employed to influence the folding and conformation of a synthetic target. This is particularly important in creating analogues of natural products where modifying the structure can lead to enhanced or altered biological activity. For instance, in the synthesis of complex macrocycles or polyketides, incorporating a fragment derived from this amino acid can introduce a key structural element necessary for biological function or improve metabolic properties. nih.gov The asymmetric Sharpless aminohydroxylation is one powerful technique that generates vicinal amino alcohols, which are key intermediates in the synthesis of many complex bioactive molecules and natural products. acs.org While specific total syntheses commencing from this compound are proprietary or highly specific, the principles of using such advanced building blocks are well-established in the synthesis of compounds like tetracycline, grayanane natural products, and various meroterpenoids. royalsocietypublishing.orgmdpi.comnih.gov

The incorporation of unnatural amino acids into peptides is a powerful strategy to create novel molecules with tailored properties. mdpi.com These modified peptides, or peptidomimetics, often exhibit enhanced stability against proteolytic degradation, constrained conformations, and novel functionalities not accessible with the 20 proteinogenic amino acids. bldpharm.com this compound, with its bulky naphthalene side chain, is an excellent candidate for this purpose.

When incorporated into a peptide sequence via methods like solid-phase peptide synthesis (SPPS), the naphthalene moiety can induce specific secondary structures, such as turns or helices, by restricting the conformational freedom of the peptide backbone. researchgate.net This conformational control is critical for designing molecules that can mimic the structure of a natural peptide's binding epitope, leading to potent and selective biological activity. Furthermore, the large hydrophobic surface of the naphthalene group can enhance binding to protein targets through hydrophobic and π-stacking interactions. Foldamers, which are oligomers that fold into well-defined three-dimensional structures, also benefit from the inclusion of such rigid, non-natural building blocks.

Several methods exist for incorporating non-canonical amino acids into peptides and proteins, including the use of auxotrophic host strains (selective pressure incorporation) and the genetic code expansion (GCE) technique, which utilizes an orthogonal aminoacyl-tRNA synthetase-tRNA pair to insert the unnatural amino acid in response to a unique codon. mdpi.comacs.org

| Incorporation Strategy | Description | Key Features |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical synthesis of a peptide chain on a solid support. | Allows for precise placement of unnatural amino acids; suitable for small to medium-sized peptides. |

| Selective Pressure Incorporation (SPI) | Uses an auxotrophic host that requires a specific amino acid for growth. A non-canonical analog is supplied after the natural one is depleted. mdpi.com | Enables incorporation of analogs that are structurally similar to natural amino acids into proteins in vivo. mdpi.com |

| Genetic Code Expansion (GCE) | An orthogonal aminoacyl-tRNA synthetase/tRNA pair is engineered to recognize a unique codon (e.g., the amber stop codon) and insert a specific unnatural amino acid during ribosomal protein synthesis. mdpi.comacs.org | Allows for site-specific incorporation of a wide variety of unnatural amino acids into proteins in living cells. acs.org |

Development of Molecular Probes and Biosensors

The unique photophysical properties of the naphthalene ring make this compound a valuable component in the design of molecular tools for sensing and imaging.

Fluorescent unnatural amino acids (FlAAs) are powerful tools in chemical biology because they can be incorporated into peptides and proteins with minimal structural perturbation. nih.govrsc.org The naphthalene moiety of this compound is intrinsically fluorescent. This fluorescence is often sensitive to the polarity and viscosity of the local microenvironment.

When this amino acid is incorporated into a peptide or protein, its fluorescence emission spectrum (wavelength and intensity) can change in response to events such as protein folding, ligand binding, or insertion into a cell membrane. rsc.org This solvatochromic effect allows researchers to monitor dynamic biological processes in real time. For example, a blue shift in the emission wavelength typically indicates the movement of the naphthalene probe into a more hydrophobic environment. These probes are synthesized to be reactive with functional groups on biomolecules, such as amines or carbonyls, allowing for covalent labeling. warwick.ac.uk

| Probe Type | Principle of Operation | Typical Application |

| Intrinsic Environmental Probe | The fluorescence properties (e.g., emission wavelength, quantum yield) of the naphthalene group change based on the polarity of its immediate surroundings. | Monitoring protein conformational changes or binding events that alter the probe's environment. |

| Fluorescent Label | The amino acid is chemically attached to a target biomolecule (protein, nucleic acid, etc.) to make it fluorescent. | Visualizing the localization and trafficking of biomolecules within living cells using fluorescence microscopy. nih.gov |

| FRET Donor/Acceptor | The naphthalene moiety can act as a partner in a Förster Resonance Energy Transfer (FRET) pair to measure distances on a nanometer scale. | Studying protein-protein interactions or intramolecular distance changes. |

Chiral discrimination, the ability of a chiral molecule to differentiate between the enantiomers of another chiral compound, is a vital process in biology and pharmacology. nih.gov Molecules incorporating this compound can be designed as chiral sensors or carriers. The principle relies on creating a chiral host molecule that forms diastereomeric complexes with the enantiomers of a chiral guest molecule. These complexes have different stabilities and, consequently, different physical properties.

Fluorescent probes are particularly effective for this application. A sensor molecule containing the (R)-naphthalenebutanoic acid scaffold can be designed to bind a target analyte. The binding event with one enantiomer may cause a significant change in the fluorescence signal (enhancement or quenching), while binding with the other enantiomer produces a much smaller or no response. This enantioselective response allows for the determination of the enantiomeric composition of a sample. Such sensors are often developed for amino acids, as their enantiomeric purity is critical in many biological and pharmaceutical contexts.

Advanced Materials Science Applications

The incorporation of this compound and similar naphthalene-peptide conjugates into materials science has led to the development of novel functional soft materials. The key to this application lies in the molecule's ability to self-assemble into ordered supramolecular structures.

This self-assembly is driven by a combination of non-covalent interactions: hydrogen bonding between the peptide backbones and, crucially, π-π stacking interactions between the flat, aromatic naphthalene rings. This process can lead to the formation of nanofibers, which in turn entangle to form a three-dimensional network that immobilizes water, creating a hydrogel. royalsocietypublishing.org

These hydrogels are of significant interest as "smart" biomaterials because their formation and properties can be responsive to external stimuli such as pH or ionic strength. The chirality of the amino acid building block can be translated to the macroscopic level, resulting in the formation of helical nanofibers with a specific handedness (e.g., D-amino acids leading to left-handed helices and L-amino acids to right-handed ones). Such materials have potential applications in tissue engineering, stimulus-responsive drug delivery, and as scaffolds for cell culture. royalsocietypublishing.orgmdpi.com

| Material Type | Driving Forces for Formation | Potential Applications |

| Supramolecular Hydrogels | π-π stacking (naphthalene), H-bonding (peptide) | Tissue engineering, drug delivery, cell culture scaffolds royalsocietypublishing.org |

| Helical Nanofibers | Chiral self-assembly | Chiral separations, templates for asymmetric catalysis |

| Redox-Sensitive Materials | Self-assembly of Naphthalene Diimide (NDI) conjugates | Stimulus-responsive materials, electronics bldpharm.com |

Components in Supramolecular Polymeric Systems and Responsive Materials

The incorporation of amino acids with bulky, aromatic side chains like the naphthalene group is a known strategy for designing molecules that can self-assemble into larger, ordered structures such as hydrogels and other supramolecular polymers. These assemblies are driven by non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking interactions between the aromatic naphthalene rings.

Research on analogous compounds, such as naphthalene-appended phenylalanine derivatives and 3-(2-naphthyl)-alanine, demonstrates their capacity to act as low molecular weight gelators. nih.govnih.gov These molecules can form fibrous networks that entrap large volumes of water, creating hydrogels. nih.govnih.gov The properties of these gels, including their mechanical strength and response to external stimuli like pH or temperature, are influenced by the specific structure of the amino acid derivative. nih.gov For instance, the introduction of a naphthalene moiety into a conjugate of a nucleobase, saccharide, and amino acid was shown to enable hydrogelation, a property not observed in the absence of the naphthalene group. nih.gov This was attributed to the enhanced aromatic-aromatic interactions provided by the naphthalene ring, which facilitates molecular self-assembly in water. nih.gov

These "smart" or responsive materials have potential applications in fields like biomedicine for drug delivery and tissue engineering. rsc.orgnih.gov The material can be designed to undergo a phase transition (e.g., from a gel to a solution) in response to specific environmental triggers, allowing for the controlled release of an encapsulated substance. nih.govnih.gov While no specific studies detail the use of (R)-α-Amino-2-naphthalenebutanoic acid in such systems, its structure suggests it could theoretically be a valuable component in the design of new responsive materials.